
(Z,Z)-11,13-Hexadecadienal diethyl acetal
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Overview
Description
(Z,Z)-11,13-Hexadecadienal diethyl acetal is a chemically protected derivative of the aldehyde (Z,Z)-11,13-hexadecadienal, a critical sex pheromone component in insects such as the navel orangeworm (Amyelois transitella). The diethyl acetal form stabilizes the reactive aldehyde group during synthesis, preventing isomerization of the conjugated (Z,Z)-diene system during oxidation steps . This compound is utilized in agricultural pest management, particularly in aerosol devices for mating disruption, where controlled release of the active aldehyde occurs via hydrolysis .
Preparation Methods
One common method involves the use of Wittig or Horner-Wadsworth-Emmons reactions to form the diene structure, followed by acetalization using ethanol in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(Z,Z)-11,13-Hexadecadienal diethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The acetal groups can be replaced by other functional groups under acidic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pheromone Chemistry
One of the primary applications of (Z,Z)-11,13-hexadecadienal diethyl acetal is its role as a sex pheromone in various insect species. It has been identified as a key component in the pheromone blends of certain moths, particularly those in the Notodontidae family. The compound attracts male insects to females, facilitating mating processes.
- Mechanism of Action : The compound interacts with olfactory receptors in insects, eliciting behavioral responses such as attraction or repulsion based on concentration and exposure context .
- Field Studies : Research indicates that traps utilizing this pheromone can effectively monitor and control pest populations. For instance, studies have demonstrated its efficacy in attracting male navel orangeworms (Amyelois transitella), which are significant agricultural pests .
Organic Synthesis
In addition to its biological roles, this compound serves as a versatile building block in organic synthesis. Its stability and reactivity make it suitable for various synthetic pathways:
- Synthesis of Related Compounds : The compound can be synthesized through several methods, including alkylation reactions and Wittig olefination techniques. These methods allow for the construction of complex molecules that contain similar diene systems .
- Yield Optimization : Recent synthetic routes have demonstrated high yields for this compound through multi-step processes involving intermediate compounds that prevent isomerization during synthesis .
Field Trials and Efficacy Studies
- Navel Orangeworm Control : Field trials using traps baited with this compound showed significant reductions in navel orangeworm populations, demonstrating its practical utility in agricultural pest management .
- Behavioral Response Studies : Laboratory experiments assessing male moth attraction to varying concentrations of the compound revealed optimal doses for maximum attraction, informing pest management strategies that utilize this pheromone effectively .
Mechanism of Action
The mechanism of action of (Z,Z)-11,13-Hexadecadienal diethyl acetal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with lipid receptors, influencing lipid metabolism and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
The structural and functional variations among (Z,Z)-11,13-hexadecadienal diethyl acetal and related compounds significantly influence their physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Structural and Functional Differences
Stability and Environmental Impact
- Chemical Stability: The diethyl acetal form offers superior stability compared to the aldehyde, which is prone to oxidation. This makes it ideal for long-term storage and formulation in aerosol devices (e.g., ISOMATE® Mist NOW) . Acetates and esters exhibit moderate stability but may hydrolyze under humid conditions, altering release profiles .
- Ecological Toxicity: (Z,Z)-11,13-Hexadecadienal is classified as acutely and chronically toxic to aquatic organisms (Category 1) . No direct data exist for the diethyl acetal, but its hydrolysis product (the aldehyde) necessitates careful environmental handling.
Key Research Findings
Mating Disruption Efficacy :
- Aerosol formulations containing ≥90% pure this compound (0.2 mg/15 min emission rate) achieved effective mating disruption in A. transitella populations, reducing infestations in almond and pistachio crops .
- Comparative trials showed that aldehyde-based formulations outperformed acetate-containing blends in field efficacy .
Species Specificity :
- (Z,Z)-11,13-Hexadecadienal is absent in the pheromone blends of Thaumetopoea processionea, underscoring its role in differentiating closely related moth species .
Synthetic Advancements: Patent applications (e.g., 2020 Indian Patent 202027019642) highlight novel, eco-friendly routes for synthesizing (Z,Z)-11,13-hexadecadienal from 11-dodecyn-1-ol, improving scalability for agricultural use .
Biological Activity
(Z,Z)-11,13-Hexadecadienal diethyl acetal is a compound primarily recognized for its role as a sex pheromone in various insect species, particularly within the Notodontidae family. This article explores its biological activity, synthesis, ecological significance, and potential applications in pest management.
Chemical Structure and Synthesis
This compound is derived from (Z,Z)-11,13-hexadecadienal, which is a straight-chain aldehyde. The synthesis of this compound typically involves multi-step organic reactions that include alkylation, Wittig olefination, and hydroboration-protonolysis. A common synthetic route utilizes starting materials such as 10-bromo-1-decanol and trimethylsilylacetylene to yield the target compound in moderate yields (around 23% to 27%) .
Pheromonal Properties
The primary biological activity of this compound lies in its function as a sex pheromone. It has been identified as a key attractant for the navel orangeworm (Amyelois transitella), a significant agricultural pest affecting crops like almonds . The compound elicits strong behavioral responses in male moths, guiding them towards females for mating purposes.
Ecological Significance
In the context of pest management, the use of synthetic versions of this pheromone can be instrumental in monitoring and controlling populations of the navel orangeworm. Field studies have demonstrated that traps baited with (Z,Z)-11,13-hexadecadienal can significantly increase moth captures compared to unbaited traps, indicating its effectiveness as an attractant .
Case Studies
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Field Trials with Navel Orangeworm :
- Objective : To assess the effectiveness of (Z,Z)-11,13-hexadecadienal in trapping male moths.
- Method : Traps were deployed in almond orchards during peak mating seasons.
- Results : Traps baited with the synthetic pheromone captured up to 70% more male moths than controls, indicating strong attraction and potential for use in integrated pest management strategies .
-
Comparative Analysis of Pheromone Efficacy :
- Study : A comparative study evaluated various pheromone blends against (Z,Z)-11,13-hexadecadienal.
- Findings : The study concluded that while other blends showed some efficacy, (Z,Z)-11,13-hexadecadienal consistently outperformed them in attracting male moths across different environmental conditions .
Research Findings
Research indicates that the effectiveness of (Z,Z)-11,13-hexadecadienal as a pheromone is not solely dependent on its chemical structure but also on environmental factors such as temperature and humidity. These factors can influence the volatility and stability of the pheromone in field conditions .
Q & A
Q. What are the most efficient synthetic routes for producing (Z,Z)-11,13-hexadecadienal with high stereochemical purity?
Basic Research Focus
The compound is synthesized via stereospecific methods, such as the reduction of conjugated diynes using dicyclohexylborane to achieve >99.5% purity of the Z,Z isomer . A patent (IN 202047040835) describes an environmentally benign route starting from 11-dodecyn-1-ol, involving sequential oxidation and acetalization steps to yield the pheromone intermediate . Key steps include:
- Diyne reduction : Selective hydroboration with dicyclohexylborane minimizes isomerization.
- Oxidation : Pyridinium chlorochromate (PCC) converts terminal alcohols to aldehydes without over-oxidation .
Q. How is (Z,Z)-11,13-hexadecadienal identified and quantified in pheromone blends?
Basic Research Focus
Gas chromatography (GC) coupled with electroantennographic detection (EAD) is standard. For example:
- GC-EAD : Antennal responses to pheromone components are measured to confirm bioactivity. Dose-dependent electrophysiological responses in Amyelois transitella antennae validate the compound’s role .
- Capillary GC : Cholesteryl cinnamate liquid crystal columns resolve geometric isomers, critical for distinguishing Z,Z from E,Z configurations .
Q. What experimental challenges arise in maintaining stereochemical fidelity during large-scale synthesis?
Advanced Research Focus
Isomerization during purification or storage is a major issue. Methodological solutions include:
- Low-temperature protocols : Reactions performed at ≤0°C to prevent thermal isomerization .
- Inert atmospheres : Use of argon/nitrogen to avoid oxidative degradation of dienals.
- Analytical validation : Regular GC-MS checks to monitor isomer ratios, with adjustments to reaction conditions if purity drops below 99% .
Q. How do researchers design dose-response experiments for electrophysiological studies of pheromone activity?
Advanced Research Focus
Dose-response curves are generated using controlled stimulus delivery:
- Stimulus preparation : Aliquots of (Z,Z)-11,13-hexadecadienal in hexane (10 μg/μL) are loaded onto filter paper, evaporated, and delivered via syringe .
- Antennae calibration : Responses <1,500 μV (for a 3,000 μV baseline) are discarded to ensure data reliability .
- Controls : Hexane-only and empty syringes rule out solvent or mechanical artifacts .
Q. How should conflicting ecological toxicity data for (Z,Z)-11,13-hexadecadienal be addressed in risk assessments?
Advanced Research Focus
While the compound is classified as Category 1 for acute/chronic aquatic toxicity in formulations , no standalone ecotoxicological studies exist . Mitigation strategies include:
- Tiered testing : Begin with Daphnia magna acute toxicity assays (OECD 202) and progress to mesocosm studies if thresholds are exceeded.
- Field monitoring : Track pheromone persistence in water/sediment near agricultural sites using LC-MS/MS .
Q. What methodologies resolve contradictions in pheromone blend composition across studies?
Advanced Research Focus
Blend variations (e.g., inclusion of ethyl palmitate or acetates) are resolved via:
- Comparative GC-EAD : Antennal responses to individual blend components identify synergists/antagonists .
- Field trials : Traps baited with pure (Z,Z)-11,13-hexadecadienal vs. multi-component blends compare attraction rates. For Amyelois transitella, adding ethyl-(Z,Z)-11,13-hexadecadienoate increases trap efficacy by 40% .
Q. What strategies optimize the stability of (Z,Z)-11,13-hexadecadienal in field applications?
Advanced Research Focus
Degradation via UV or oxidation is mitigated by:
- Microencapsulation : Polymer matrices (e.g., polyurea) extend release and reduce photodegradation.
- Antioxidants : Addition of BHT (butylated hydroxytoluene) at 0.1% w/w preserves aldehyde functionality .
- Environmental modeling : Predictive half-life models based on solar irradiance and humidity guide application timing .
Q. How is the role of (Z,Z)-11,13-hexadecadienal elucidated in insect behavior beyond attraction?
Advanced Research Focus
Behavioral assays and neurophysiology tools are combined:
Properties
CAS No. |
71673-23-9 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(3Z,5Z)-16,16-diethoxyhexadeca-3,5-diene |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h7-10,20H,4-6,11-19H2,1-3H3/b8-7-,10-9- |
InChI Key |
CBJGIKWGCGTVMA-QRLRYFCNSA-N |
SMILES |
CCC=CC=CCCCCCCCCCC(OCC)OCC |
Isomeric SMILES |
CC/C=C\C=C/CCCCCCCCCC(OCC)OCC |
Canonical SMILES |
CCC=CC=CCCCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
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